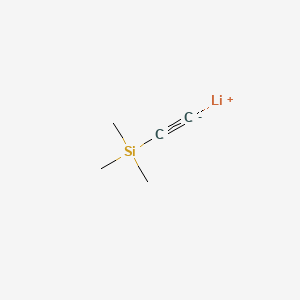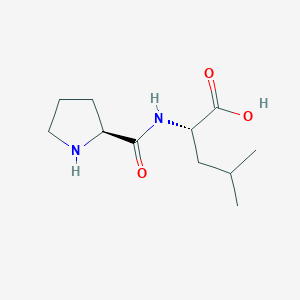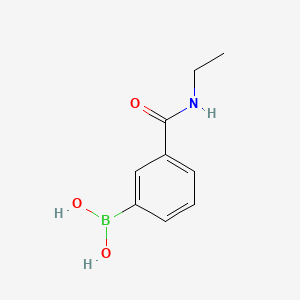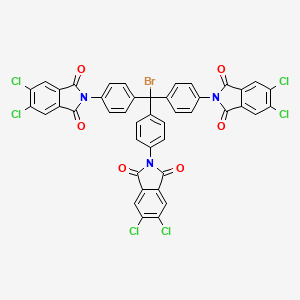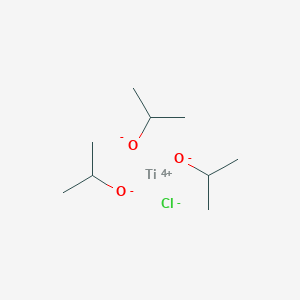
Chlorotriisopropoxytitanium(IV)
Vue d'ensemble
Description
- Chlorotriisopropoxytitanium(IV) is a chemical compound with the formula [Ti(OiPr)₃Cl].
- It is also known as Chlorotitanium(IV) triisopropoxide .
- The molecular weight is approximately 260.58 g/mol .
- It appears as a white to yellow to brown liquid .
- The melting point is 35-40 °C .
Synthesis Analysis
- Chlorotriisopropoxytitanium(IV) can be synthesized through the reaction of titanium tetrachloride with isopropanol.
- The reaction proceeds as follows:
TiCl₄ + 3 (CH₃)₂CHO → [Ti(OiPr)₃Cl] + 3 HCl
Molecular Structure Analysis
- The compound has a tetrahedral geometry around the titanium atom.
- It consists of three isopropoxy ligands and one chloride ligand attached to the central titanium atom.
Chemical Reactions Analysis
- Chlorotriisopropoxytitanium(IV) is used as a catalyst in aldol reactions.
- It enhances regio- and stereocontrol in these reactions.
Physical And Chemical Properties Analysis
- The compound is a flammable liquid .
- It may cause skin burns and serious eye damage .
- It is toxic to aquatic life with long-lasting effects.
Applications De Recherche Scientifique
Chlorotriisopropoxytitanium(IV) is an organo-metallic compound . It’s often used in applications that require non-aqueous solubility . Here are some potential fields where it might be used:
-
Solar Energy : Organometallic compounds like Chlorotriisopropoxytitanium(IV) are sometimes used in solar energy applications . They might be used in the production of solar cells, where they can help to increase efficiency.
-
Water Treatment : These types of compounds can also be used in water treatment applications . They might be used as catalysts in reactions that help to purify water or remove contaminants.
-
Catalysis : Organometallic compounds are often used as catalysts in various chemical reactions . Chlorotriisopropoxytitanium(IV) could potentially be used in this way.
-
Regio- and Stereocontrol in Aldol Reactions : Chlorotriisopropoxytitanium(IV) can be a useful additive for increased regio- and stereocontrol in aldol reactions . This can be important in the synthesis of complex organic molecules.
Safety And Hazards
- Handle with care due to its flammability and corrosive properties.
- Avoid release to the environment.
Orientations Futures
- Research on novel i.v. anaesthetics related to chlorotriisopropoxytitanium(IV) analogues may overcome undesirable side-effects associated with existing agents.
Please note that this analysis is based on available information, and further research may provide additional insights. If you need more specific details, consider consulting scientific literature or experts in the field. 🌟
Propriétés
IUPAC Name |
propan-2-olate;titanium(4+);chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C3H7O.ClH.Ti/c3*1-3(2)4;;/h3*3H,1-2H3;1H;/q3*-1;;+4/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMWVBVPVXRZHE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].[Cl-].[Ti+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClO3Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10942927 | |
| Record name | Titanium(4+) chloride propan-2-olate (1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10942927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Titanium, chlorotris(2-propanolato)-, (T-4)- | |
CAS RN |
20717-86-6 | |
| Record name | Chlorotriisopropoxytitanium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20717-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorotitanium triisopropoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020717866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Titanium, chlorotris(2-propanolato)-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Titanium(4+) chloride propan-2-olate (1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10942927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHLOROTITANIUM TRIISOPROPOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1IT56N129 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



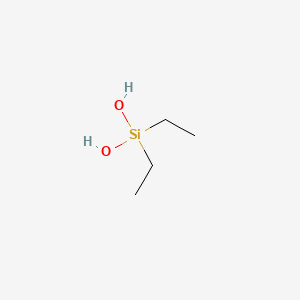
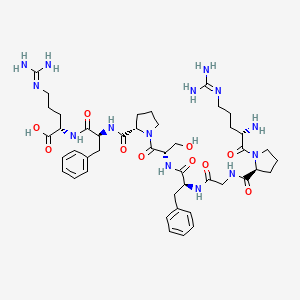
![[4-(methoxycarbamoyl)phenyl]boronic Acid](/img/structure/B1587093.png)
